molecular formula C18H15FN4O2 B2615108 1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941998-27-2

1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Katalognummer: B2615108
CAS-Nummer: 941998-27-2
Molekulargewicht: 338.342
InChI-Schlüssel: GLTCZNPPJYFKOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 3-fluoro-4-methylphenyl group at position 1 and a 1,2,4-oxadiazole ring bearing a pyridin-3-yl moiety at position 3. Its molecular formula is C₁₉H₁₆F₃N₃O₂ (assuming structural similarity to G229-0597 in ), with a molecular weight of ~405.35 g/mol. Key physicochemical properties include a high logP (~5.35), indicative of lipophilicity, and a polar surface area of ~48.4 Ų, suggesting moderate solubility .

Eigenschaften

IUPAC Name

1-(3-fluoro-4-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c1-11-4-5-14(8-15(11)19)23-10-13(7-16(23)24)18-21-17(22-25-18)12-3-2-6-20-9-12/h2-6,8-9,13H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTCZNPPJYFKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate amine and carbonyl precursors under acidic or basic conditions.

    Introduction of the Fluorinated Methylphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorinated methylphenyl halide reacts with the pyrrolidin-2-one core.

    Formation of the Pyridinyl-oxadiazolyl Moiety: This can be synthesized through the reaction of a pyridine derivative with a suitable oxadiazole precursor, often involving cyclization reactions under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated methylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated the compound's potential as an antimicrobial agent. The incorporation of the oxadiazole moiety is crucial for enhancing antibacterial properties. For instance, derivatives of similar structures have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL .

Anticancer Potential

The anticancer activity of oxadiazole derivatives is well-documented. Compounds with similar structures have been reported to inhibit various cancer cell lines effectively. For example, two derivatives exhibited promising growth inhibition percentages against cancer cell lines such as SF-295 (CNS cancer) and MCF7 (breast cancer), with growth inhibition percentages reaching up to 98.74% at specific concentrations . The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways such as EGFR and Src .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects, particularly as a potential antagonist for the corticotropin-releasing factor 1 (CRF1) receptor. This receptor is implicated in stress response and anxiety disorders. Preliminary investigations suggest that similar compounds can modulate anxiety-like behaviors in animal models, indicating a possible therapeutic avenue for treating anxiety and depression .

Case Study 1: Antimicrobial Efficacy

A study conducted by Shirinzadeh et al. explored the synthesis of novel indole derivatives featuring oxadiazole rings. These compounds were tested against a range of pathogens, demonstrating significant antimicrobial activity compared to standard treatments like chloramphenicol . This highlights the potential of oxadiazole-containing compounds in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of oxadiazole derivatives revealed that certain compounds could induce apoptosis in cancer cells while inhibiting tumor growth in vivo models. The study utilized molecular docking techniques to predict interactions with target proteins involved in cancer progression . Such findings underscore the relevance of structural modifications in enhancing therapeutic efficacy.

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Variations

  • Pyrrolidin-2-one vs. Benzo[d]imidazol-2-one: Compounds such as 4-(3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) () replace the pyrrolidinone with a benzoimidazolone core. Yields for such analogs range from 55–72%, with high purity (>98%) .
  • Piperidine vs. Pyrrolidinone: The compound 1-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethan-1-one (21) () utilizes a piperidine ring instead of pyrrolidinone. The absence of a lactam group may reduce hydrogen-bonding capacity, affecting target binding .

Oxadiazole Substituent Modifications

  • Pyridinyl vs. Trifluoromethylphenyl :
    G229-0597 () substitutes the pyridin-3-yl group with a 3-(trifluoromethyl)phenyl moiety. This increases lipophilicity (logP = 5.35 vs. ~4.5 for pyridinyl analogs) and introduces electron-withdrawing effects, which could alter receptor affinity .

  • Cyclopropyl vs. Pyridinyl :
    1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one () replaces pyridinyl with cyclopropyl, reducing steric bulk and polar surface area. Such changes may improve membrane permeability but decrease solubility .

Key Findings and Implications

Structural Flexibility : The pyrrolidin-2-one core offers a balance between rigidity and flexibility, favoring target engagement compared to bulkier heterocycles (e.g., benzoimidazolone) .

Substituent Effects : Pyridinyl groups enhance hydrogen-bonding capacity, while trifluoromethylphenyl groups increase lipophilicity, influencing bioavailability and tissue penetration .

Synthetic Feasibility : Analogs with simpler substituents (e.g., cyclopropyl) exhibit higher yields (e.g., 71% for compound 48 in ), whereas complex groups (e.g., trifluoromethyl biphenyl) lower synthetic efficiency (30% yield for compound 50) .

Biologische Aktivität

The compound 1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (commonly referred to as a pyrrolidine derivative) is part of a broader class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.

Before delving into biological activities, it is essential to understand the chemical characteristics of this compound:

PropertyValue
Molecular Weight344.4 g/mol
Molecular FormulaC18H18FN5O2
LogP2.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count5

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer treatment. The oxadiazole scaffold is known for its ability to inhibit various cancer-related enzymes and pathways:

  • Mechanisms of Action :
    • Inhibition of Key Enzymes : The compound has shown inhibitory effects on enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .
    • Cytotoxicity : In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Case Studies :
    • A study reported that derivatives similar to this compound exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating potent antiproliferative activity .
    • Another investigation found that modifications in the oxadiazole structure could enhance selectivity and potency against specific cancer cell types .

Antibacterial and Antifungal Activity

In addition to anticancer properties, this compound exhibits notable antibacterial and antifungal activities:

  • Antibacterial Effects :
    • Studies have shown that related pyrrolidine derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for certain derivatives .
  • Mechanisms :
    • The mechanism behind the antibacterial activity is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can be influenced by its structural components:

  • Pyrrolidine Core : The presence of the pyrrolidine ring enhances lipophilicity, facilitating better membrane penetration.
  • Fluorine Substitution : The introduction of fluorine at the phenyl ring increases biological activity by enhancing binding affinity to target proteins.
  • Oxadiazole Moiety : This scaffold is crucial for the interaction with nucleic acids and enzymes involved in cancer proliferation .

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole moiety in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization between a nitrile and an amidoxime. For this compound, the pyridin-3-yl-substituted oxadiazole can be prepared by reacting 3-cyanopyridine with hydroxylamine to form the amidoxime intermediate, followed by cyclization using a coupling agent like EDCI or DCC under anhydrous conditions. Post-cyclization, the oxadiazole is integrated into the pyrrolidin-2-one scaffold via nucleophilic substitution or cross-coupling reactions. Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to minimize side products such as regioisomers .

Q. How can the stereochemical configuration of the pyrrolidin-2-one ring be confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical assignment. For example, analogous pyrrolidinone derivatives (e.g., 1-(3-Chloro-4-fluorophenyl)-5-(2-diazo-acetyl)-4-phenylpyrrolidin-2-one) have been resolved using SHELXL refinement, confirming chair-like conformations and substituent orientations . If crystals are unavailable, advanced NMR techniques (e.g., NOESY, 19F^{19}\text{F}-1H^{1}\text{H} HOESY) can infer spatial proximity of fluorinated and aromatic groups .

Q. What analytical methods are suitable for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). For fluorinated analogs, 19F^{19}\text{F} NMR can detect impurities, as fluorine’s sharp signals allow quantification down to 0.1% .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound?

Discrepancies often arise from poor pharmacokinetic properties (e.g., low solubility, metabolic instability). To address this:

  • Solubility enhancement : Co-crystallization with phosphate (as in teraryl oxazolidinone analogs) improves aqueous solubility (e.g., 47.1 mg/mL for 10f phosphate ).
  • Metabolic profiling : Use liver microsomes or hepatocyte assays to identify metabolic hotspots (e.g., fluorophenyl oxidation). Introduce blocking groups (e.g., trifluoromethyl) to stabilize vulnerable sites .
  • Pharmacokinetic studies : Monitor oral bioavailability (F%F\%) and half-life in rodent models. For example, compound 10f exhibited 99.1% bioavailability, attributed to its balanced logP and hydrogen-bonding capacity .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for the fluorophenyl and pyridinyl groups?

  • Fluorine scanning : Synthesize analogs with fluorine at different positions on the phenyl ring (e.g., 2-fluoro vs. 4-fluoro) to assess electronic effects on target binding.
  • Bioisosteric replacement : Replace pyridin-3-yl with pyrazinyl or thiazolyl groups to evaluate π-stacking or hydrogen-bonding contributions. For instance, pyridinyl-to-pyrazinyl swaps in oxazolidinones improved MRSA inhibition by enhancing hydrophobic interactions .
  • Molecular docking : Use crystallographic data (e.g., PDB: A1IZ9) to model interactions with target enzymes, guided by SHELX-refined structural parameters .

Q. How can researchers address challenges in polymorph control during crystallization?

  • Solvent screening : Test polar aprotic (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents to influence nucleation. For fluorinated compounds, hexafluoroisopropanol (HFIP) can stabilize specific hydrogen-bonding networks .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions. For example, a melt-recrystallization cycle at 150–200°C may convert metastable forms to stable ones .
  • Additive-driven crystallization : Co-crystallize with carboxylic acids (e.g., succinic acid) to template desired packing motifs .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data from different cell lines be interpreted?

  • Assay standardization : Ensure consistent cell passage numbers, serum conditions, and incubation times. For instance, MTT assays with HEK293 vs. HepG2 cells may yield divergent IC50_{50} values due to metabolic enzyme variability .
  • Off-target profiling : Screen against hERG K+^+ channels (critical for cardiac safety) and cytochrome P450 isoforms to identify confounding interactions. Compound 10f’s low hERG inhibition (IC50_{50} > 30 µM) validated its selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.